molecular formula C18H24N6O3S B12242027 4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B12242027
M. Wt: 404.5 g/mol
InChI Key: HLCLULNDKXFOFA-UHFFFAOYSA-N
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Description

4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazinyl group, and a piperazinyl group substituted with a methanesulfonylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl core, followed by the introduction of the piperazinyl group and subsequent functionalization with the methanesulfonylpyridinyl moiety. The final step involves the incorporation of the morpholine ring.

    Preparation of Pyridazinyl Core: The pyridazinyl core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and dicarbonyl compounds under reflux conditions.

    Introduction of Piperazinyl Group: The piperazinyl group can be introduced via nucleophilic substitution reactions using piperazine and suitable leaving groups.

    Functionalization with Methanesulfonylpyridinyl Moiety: The methanesulfonylpyridinyl moiety can be attached through sulfonylation reactions using methanesulfonyl chloride and pyridine derivatives.

    Incorporation of Morpholine Ring: The final step involves the formation of the morpholine ring through cyclization reactions involving appropriate amine and dihaloalkane precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-{6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridazin-3-yl}morpholine: This compound has a similar structure but with a chlorophenyl group instead of a methanesulfonylpyridinyl moiety.

    4-{6-[4-(2-Pyrimidyl)piperazin-1-yl]pyridazin-3-yl}morpholine: This compound features a pyrimidyl group in place of the methanesulfonylpyridinyl moiety.

Uniqueness

The uniqueness of 4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities. The methanesulfonylpyridinyl moiety, in particular, may contribute to its unique interactions with molecular targets and its potential therapeutic applications.

Properties

Molecular Formula

C18H24N6O3S

Molecular Weight

404.5 g/mol

IUPAC Name

4-[6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H24N6O3S/c1-28(25,26)15-3-2-6-19-18(15)24-9-7-22(8-10-24)16-4-5-17(21-20-16)23-11-13-27-14-12-23/h2-6H,7-14H2,1H3

InChI Key

HLCLULNDKXFOFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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